Cozaar

Vue d'ensemble

Description

Cozaar, also known as Losartan, is an angiotensin II receptor blocker (ARB) used to treat high blood pressure in adults and children at least 6 years old . It is also used to decrease the risk of stroke in people who have high blood pressure and a heart condition called left ventricular hypertrophy . This compound is also used to treat kidney disease in people who have type 2 diabetes and high blood pressure .

Synthesis Analysis

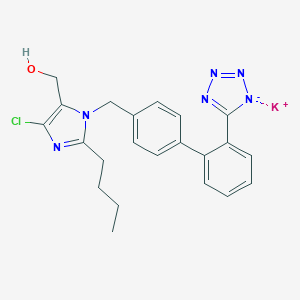

Losartan is an orally active agent that undergoes substantial first-pass metabolism by cytochrome P450 enzymes . It is converted, in part, to an active carboxylic acid metabolite that is responsible for most of the angiotensin II receptor antagonism that follows losartan treatment .Molecular Structure Analysis

The molecular formula of Losartan potassium is C22H22ClKN6O . It is a white to off-white free-flowing crystalline powder with a molecular weight of 461.01 .Chemical Reactions Analysis

Losartan undergoes substantial first-pass metabolism by cytochrome P450 enzymes . Oxidation of the 5-hydroxymethyl group on the imidazole ring results in the active metabolite of losartan .Physical And Chemical Properties Analysis

Losartan potassium is a white to off-white free-flowing crystalline powder with a molecular weight of 461.01 . It is freely soluble in water, soluble in alcohols, and slightly soluble in common organic solvents, such as acetonitrile and methyl ethyl ketone .Applications De Recherche Scientifique

Excrétion d'acide urique

Losartan a un effet unique par rapport aux autres bloqueurs des récepteurs de l'angiotensine II (ARB) car il réduit la réabsorption proximale tubulaire de l'acide urique, ce qui conduit à une augmentation de l'excrétion d'acide urique .

Maladies cardiovasculaires

Il est couramment utilisé dans les maladies cardiovasculaires telles que l'hypertension artérielle et a fait l'objet de recherches sur ses interactions moléculaires à l'aide de méthodes ab initio et de théorie de la fonctionnelle de la densité .

Marqueurs de l'inflammation dans la COVID-19

Une étude a évalué les effets du losartan sur les marqueurs de l'inflammation et le rapport S/F chez les patients atteints de COVID-19, mesurant les changements à partir du début de l'utilisation du losartan .

Atrophie cérébrale dans la maladie d'Alzheimer

La recherche a exploré l'innocuité et l'efficacité du losartan pour réduire l'atrophie cérébrale chez les personnes atteintes de la maladie d'Alzheimer légère à modérée .

Insuffisance cardiaque

Losartan a montré des avantages hémodynamiques clairs chez les patients atteints d'insuffisance cardiaque et est bien toléré avec une faible incidence d'expériences indésirables liées à une altération de la fonction rénale .

Maladies fibrotiques intraoculaires

Le losartan topique pourrait être efficace dans le traitement des maladies fibrotiques intraoculaires, avec des suggestions de dosage et des précautions détaillées pour les essais cliniques .

Syndrome de Marfan

Les résultats cliniques à long terme de l'utilisation du losartan chez les patients atteints du syndrome de Marfan ont été documentés, indiquant ses avantages potentiels .

Progression de l'emphysème dans la MPOC

L'essai Losartan Effects on Emphysema Progression (LEEP) a testé l'hypothèse selon laquelle le losartan ralentit la progression de l'emphysème chez les patients atteints de bronchopneumopathie chronique obstructive (MPOC) .

Mécanisme D'action

Target of Action

Cozaar, also known as Losartan, primarily targets the angiotensin II receptor . This receptor plays a crucial role in the renin-angiotensin system, which is a significant regulator of blood pressure .

Mode of Action

Losartan is an angiotensin II receptor blocker (ARB) . It works by blocking the action of angiotensin II , a natural substance that tightens blood vessels . By blocking the binding of angiotensin II to the AT1 receptor, Losartan inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II .

Pharmacokinetics

Losartan has a bioavailability of 25–35% . It is primarily bound to albumin in the blood and is metabolized in the liver by CYP2C9 and CYP3A4 enzymes . The elimination half-life of Losartan is about 1.5–2 hours, and it is excreted via the kidneys (13–25%) and bile duct (50–60%) . The pharmacokinetics of Losartan and its active metabolite are linear with oral doses up to 200 mg .

Result of Action

The primary result of Losartan’s action is the lowering of blood pressure . By blocking the action of angiotensin II, Losartan allows blood vessels to relax and widen, which reduces blood pressure and allows the heart to pump more efficiently . This reduction in blood pressure can lower the risk of fatal and nonfatal cardiovascular events, primarily strokes and myocardial infarctions .

Action Environment

The action of Losartan can be influenced by various environmental factors. For instance, patients with hepatic insufficiency have about 50% lower total plasma clearance of Losartan and about 2-times higher oral bioavailability . Additionally, the antihypertensive effect of Losartan may diminish towards the end of the dosing interval .

Safety and Hazards

Cozaar should not be used during pregnancy as it can cause injury or death to the unborn baby . It should also not be used in combination with any medication that contains aliskiren (a blood pressure medicine) if the patient has diabetes or kidney disease . In rare cases, this compound can cause a condition that results in the breakdown of skeletal muscle tissue, leading to kidney failure .

Orientations Futures

As of now, Cozaar is primarily used for the treatment of high blood pressure, reduction of stroke risk in patients with hypertension and left ventricular hypertrophy, and treatment of kidney disease in type 2 diabetes patients . Future research may explore additional uses and potential improvements in the formulation or administration of the drug.

Propriétés

IUPAC Name |

potassium;[2-butyl-5-chloro-3-[[4-[2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClN6O.K/c1-2-3-8-20-24-21(23)19(14-30)29(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-25-27-28-26-22;/h4-7,9-12,30H,2-3,8,13-14H2,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXCMYAYHXIHQOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=N[N-]4)CO)Cl.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClKN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

114798-26-4 (Parent) | |

| Record name | Losartan potassium [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124750998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3044209 | |

| Record name | Losartan potassium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

124750-99-8 | |

| Record name | Losartan potassium [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124750998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Losartan potassium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-((2'-(2H-tetrazol-5-yl)biphenyl-4-yl)methyl)-2-butyl-4-chloro-1H-imidazol-5-yl)methanol, potassium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Losartan potassium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LOSARTAN POTASSIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ST302B24A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

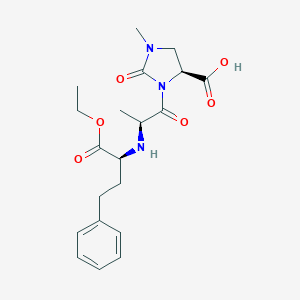

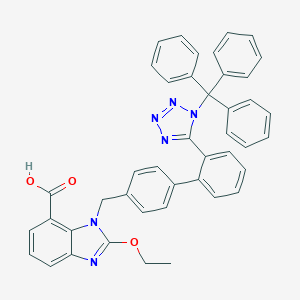

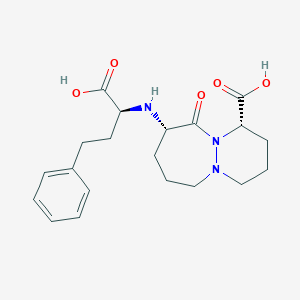

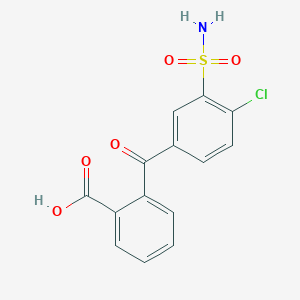

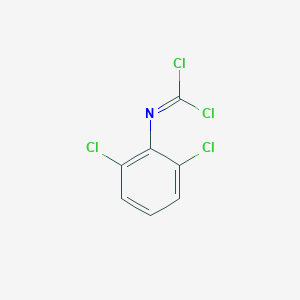

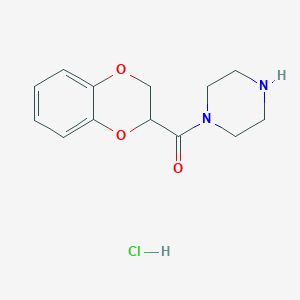

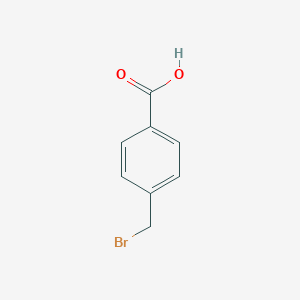

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(2,6-Dichloroanilino)-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B193066.png)

![4-[(2-Butyl-5-formyl-1H-imidazol-1-yl)methyl]benzoic Acid](/img/structure/B193086.png)